2-Chloro-4-(chloromethyl)quinoline

Overview

Description

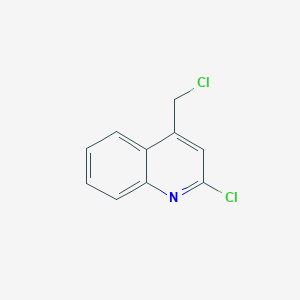

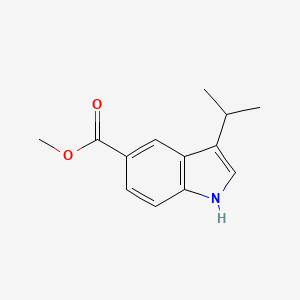

2-Chloro-4-(chloromethyl)quinoline is a substituted quinoline building block used for the synthesis of various pharmaceutical and biologically active compounds . It has a molecular formula of C10H7Cl2N and a molecular weight of 212.08 .

Synthesis Analysis

The synthesis of quinoline derivatives involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . The synthesis of these compounds is pedagogically valuable .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(chloromethyl)quinoline can be analyzed using various computational quantum chemical methods like density functional theory (DFT) . The geometries of the isomer compounds have been optimized using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .Chemical Reactions Analysis

2-(Chloromethyl)quinoline Hydrochloride is used as a building block for the synthesis of various pharmaceutical and biologically active compounds . It can also be used for the preparation of Quinoline-based fluorescent zinc sensors, used as fluorescent probes .Physical And Chemical Properties Analysis

2-Chloro-4-(chloromethyl)quinoline is a pale yellow to cream or light pink powder . It has a molecular weight of 212.08 .Scientific Research Applications

Synthesis of Quinazolinone and Quinazoline Derivatives

Quinazoline and quinazolinone derivatives are significant targets in medicinal chemistry . They have received attention due to their distinct biopharmaceutical activities . 2-Chloromethyl-4-methyl-quinazoline derivatives were synthesized by the reaction 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .

Antimicrobial Properties

Quinazolines and quinazolinones, including those synthesized from 2-Chloro-4-(chloromethyl)quinoline, have shown promising antimicrobial properties . They have been investigated as potential novel drug molecules due to their diverse set of biological activities .

Anti-inflammatory and Anticonvulsant Activities

Quinazolines and quinazolinones have demonstrated anti-inflammatory and anticonvulsant activities . These compounds, including those derived from 2-Chloro-4-(chloromethyl)quinoline, have been studied for their potential therapeutic applications .

Anticancer Properties

Quinazolines and quinazolinones have shown anticancer properties . For example, erlotinib and gefitinib, which are derived from quinazoline, are used for the treatment of lung and pancreatic cancers .

Synthesis of Novel Quinoline Derivatives

2-Chloro-4-(chloromethyl)quinoline has been used in the synthesis of a new type of halomethylquinoline building block, i.e., ethyl 4- (bromomethyl)-2- (chloromethyl)quinoline-3-carboxylate . This compound has been used in reactions with salicylaldehydes or phenols to make a range of structurally novel and intriguing 2,4-bis (benzofuran-2-yl)quinoline- and 2,4-bis (aroxymethyl)quinoline-3-carboxylic acids .

Fluorescent Probe Development

A quinoline-based C3-symmetric fluorescent probe has been developed using 2-Chloro-4-(chloromethyl)quinoline . This probe can selectively detect Zn2+ without the interference of Cd2+ via significant enhancement in emission intensity .

Mechanism of Action

Target of Action

Quinoline compounds are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

Quinoline derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Quinoline-based compounds have been reported to be involved in various biochemical pathways, including those related to the detection of metal ions .

Pharmacokinetics

The compound’s molecular weight (21208 g/mol) and chemical formula (C10H7Cl2N) suggest that it may have certain pharmacokinetic properties .

Result of Action

Quinoline-based compounds are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer activities .

Action Environment

The action of 2-Chloro-4-(chloromethyl)quinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which quinoline compounds can participate, is known to be influenced by reaction conditions, such as temperature and the presence of a transition metal catalyst .

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-(chloromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYMUWBGDQIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3177561.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177573.png)

![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)